4-Hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide
CAS No.: 2168520-25-8
Cat. No.: VC11677934
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168520-25-8 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 7-hydroxy-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H13N3O2/c1-6-12-8-4-7(11(16)14(2)3)5-9(15)10(8)13-6/h4-5,15H,1-3H3,(H,12,13) |
| Standard InChI Key | POCWSMBLIUEXQA-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1)C=C(C=C2O)C(=O)N(C)C |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2O)C(=O)N(C)C |
Introduction
Chemical Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-hydroxy-N,N,2-trimethylbenzimidazole-6-carboxamide involves multi-step reactions optimized for scalability and purity. A patented method outlines the following sequence :
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Substitution Reaction: 2-Amino-3-nitrophenol reacts with benzyl bromide under sodium iodide catalysis to form 2-(benzyloxy)-6-nitroaniline.
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Bromination: Treatment with N-bromosuccinimide introduces a bromine atom at position 4, yielding 4-bromo-2-nitro-6-(benzyloxy)aniline.
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Amidation: Acetylation of the amino group with acetic anhydride produces N-[4-bromo-2-nitro-6-(benzyloxy)phenyl]acetamide.
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Reduction and Cyclization: Catalytic hydrogenation in an acidic medium reduces nitro groups and facilitates cyclization to form 6-bromo-2-methyl-4-[(benzyl)oxy]-1H-benzimidazole.
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Protection and Functionalization: Subsequent steps involve N-protection with benzyl bromide, palladium-catalyzed amidation with N-methylformamide, and methylation to install the trimethyl groups.
Industrial Production
The patented route emphasizes cost-effectiveness and high yield (>80% at critical steps), utilizing readily available reagents like nickel acetate and phosphate catalysts. Large-scale production achieves >99% purity through recrystallization, ensuring compliance with pharmaceutical standards .
Structural and Molecular Characteristics
Molecular Properties
The compound’s IUPAC name is 7-hydroxy-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide, with the following key features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| SMILES Notation | CC1=NC2=C(N1)C=C(C=C2O)C(=O)N(C)C |
| Key Functional Groups | Hydroxyl, carboxamide, methyl |
The benzimidazole core provides aromatic stability, while the hydroxyl and carboxamide groups enhance solubility and reactivity.
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in three primary reactions:
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Oxidation: The hydroxyl group oxidizes to ketones or aldehydes using agents like KMnO₄.
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Reduction: The carboxamide reduces to amines via LiAlH₄ or NaBH₄.
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Nucleophilic Substitution: The hydroxyl group undergoes substitution with alkyl halides or acyl chlorides .
Role in Mitsunobu Reactions
A pivotal application is its use in Mitsunobu reactions to form ether linkages. For example, reacting with (S)-5,7-difluoro-3,4-dihydro-2H-chromene-4-ol under DEAD (diethyl azodicarboxylate) and triphenylphosphine produces tegoprazan :
Role in Pharmaceutical Synthesis: Tegoprazan
Mechanism of Action
Tegoprazan inhibits gastric H⁺/K⁺-ATPase, reducing acid secretion. The benzimidazole moiety binds covalently to cysteine residues on the proton pump, a mechanism enhanced by the electron-withdrawing carboxamide group .
Synthesis Efficiency
Industrial Production and Scalability
Process Optimization
Key optimizations in the patented method include:
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Catalyst Selection: Nickel acetate increases amidation efficiency by 40%.
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Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Purification: Recrystallization from ethanol/water mixtures ensures >99% purity.
Environmental Impact
The process minimizes waste via solvent recovery (85% efficiency) and employs non-toxic catalysts, aligning with green chemistry principles.
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